Cas no 1262005-83-3 (5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid)

5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative with a biphenyl core structure, featuring substitutions at the 2- and 5-positions. Its distinct molecular architecture, incorporating fluorine atoms and a methyl group, enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine substituents contribute to improved metabolic stability and binding affinity in target molecules, making it valuable for drug discovery applications. The compound's high purity and well-defined structure ensure reproducibility in research and development. Its compatibility with cross-coupling reactions further expands its utility in constructing complex aromatic systems. Suitable for use under controlled conditions, it requires proper handling due to its reactive carboxylic acid functionality.
5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid structure
1262005-83-3 structure
Product Name:5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid
CAS No:1262005-83-3
MF:C14H10F2O2
MW:248.224811077118
MDL:MFCD18319630
CID:2768900
PubChem ID:53225548
Update Time:2025-06-12

5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-FLUORO-2-(3-FLUORO-4-METHYLPHENYL)BENZOIC ACID
    • 1262005-83-3
    • MFCD18319630
    • AKOS017552615
    • 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95%
    • 3',4-Difluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
    • DTXSID70689280
    • 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid
    • MDL: MFCD18319630
    • Inchi: 1S/C14H10F2O2/c1-8-2-3-9(6-13(8)16)11-5-4-10(15)7-12(11)14(17)18/h2-7H,1H3,(H,17,18)
    • InChI Key: YJZWAUYGZHQHJA-UHFFFAOYSA-N
    • SMILES: FC1=C(C)C=CC(=C1)C1C=CC(=CC=1C(=O)O)F

Computed Properties

  • Exact Mass: 248.06488588Da
  • Monoisotopic Mass: 248.06488588Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 37.3Ų

5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB326696-5 g
5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95%; .
1262005-83-3 95%
5g
€1159.00 2023-04-26
abcr
AB326696-5g
5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95%; .
1262005-83-3 95%
5g
€1159.00 2025-04-21

5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid Suppliers

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(CAS:1262005-83-3)
Order Number:A1124849
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:35
Price ($):687.0
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Additional information on 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid

Introduction to 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid (CAS No. 1262005-83-3)

5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid, identified by the chemical compound code CAS No. 1262005-83-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This benzoic acid derivative features a unique structural motif characterized by the presence of two fluorine atoms and a methyl group, which contribute to its distinct physicochemical properties and biological activities. The compound's molecular structure, consisting of a benzoic acid core substituted with a fluoro-substituted phenyl ring at the 2-position, makes it a promising candidate for further exploration in drug discovery and therapeutic applications.

The synthesis of 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid involves a series of carefully orchestrated chemical reactions that highlight the precision and expertise required in medicinal chemistry. The introduction of fluorine atoms at the 3-position of the phenyl ring and the 4-methyl group enhances the compound's metabolic stability and binding affinity to biological targets. These structural features are critical in designing molecules that exhibit improved pharmacokinetic profiles, which is a key consideration in modern drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid with greater accuracy. Studies suggest that this compound may possess inhibitory properties against certain enzymes and receptors, making it a valuable scaffold for developing novel therapeutic agents. For instance, its structural similarity to known bioactive molecules has prompted investigations into its potential role in modulating inflammatory pathways and neurotransmitter systems.

In the realm of medicinal chemistry, the fluorine atoms in 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid play a crucial role in modulating drug-receptor interactions. Fluorine substitution is a well-documented strategy to enhance binding affinity and selectivity, attributes that are essential for effective drug therapy. The presence of these fluorine atoms can influence electronic effects, lipophilicity, and metabolic stability, thereby optimizing the compound's pharmacological properties. This has led to increased interest in fluorinated benzoic acids as potential leads for new drugs targeting various diseases.

Current research is exploring the therapeutic potential of 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid in several areas, including oncology, neurology, and immunology. Preclinical studies have indicated that this compound may exhibit anti-proliferative effects on certain cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival. Additionally, its ability to modulate neurotransmitter release has raised hopes for its application in treating neurological disorders characterized by dysregulation of neural communication.

The pharmaceutical industry has recognized the significance of 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid as a versatile building block for drug discovery. Its unique structural features allow for easy modification at multiple sites, enabling chemists to generate libraries of derivatives with tailored biological activities. This flexibility is particularly valuable in high-throughput screening campaigns aimed at identifying novel lead compounds with desired therapeutic profiles.

From a synthetic chemistry perspective, 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid exemplifies the elegance of modern organic synthesis. The development of efficient synthetic routes to this compound has contributed to advancements in methodology, particularly in cross-coupling reactions and fluorination techniques. These synthetic strategies not only facilitate access to this specific molecule but also serve as paradigms for constructing other complex organic entities with potential pharmaceutical relevance.

The safety and regulatory aspects of working with 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid are also important considerations. While it is not classified as a hazardous substance under current regulations, proper handling procedures must be followed to ensure worker safety and environmental protection. Researchers adhere to stringent guidelines when handling this compound, including using appropriate personal protective equipment (PPE) and conducting experiments in well-equipped laboratory settings.

In conclusion, 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid (CAS No. 1262005-83-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Ongoing research continues to uncover new therapeutic applications for this compound, reinforcing its importance as a key intermediate in drug development. As our understanding of molecular interactions evolves, compounds like 5-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid will undoubtedly play a pivotal role in shaping the future of medicine.

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Amadis Chemical Company Limited
(CAS:1262005-83-3)
A1124849
Purity:99%
Quantity:5g
Price ($):687.0
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